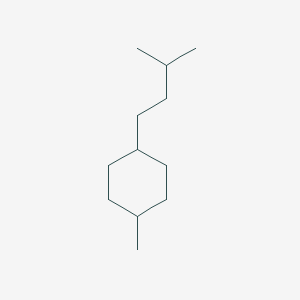![molecular formula C7H6ClI3Si B14241412 Chloro(diiodo)[4-(iodomethyl)phenyl]silane CAS No. 370070-17-0](/img/structure/B14241412.png)
Chloro(diiodo)[4-(iodomethyl)phenyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(diiodo)[4-(iodomethyl)phenyl]silane: is a chemical compound with the molecular formula C7H6ClI3Si . It consists of a silane core bonded to a phenyl ring substituted with chloro and diiodo groups, as well as an iodomethyl group. This compound is notable for its unique structure and reactivity, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chloro(diiodo)[4-(iodomethyl)phenyl]silane typically involves the reaction of a phenylsilane derivative with iodine and chlorine sources under controlled conditions. One common method includes the following steps:
Starting Material: The process begins with a phenylsilane derivative, such as phenyltrichlorosilane.
Iodination: The phenylsilane is treated with iodine (I2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), to introduce iodine atoms onto the phenyl ring.
Chlorination: The iodinated intermediate is then reacted with a chlorine source, such as thionyl chloride (SOCl2), to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The key factors in industrial production include maintaining precise reaction temperatures, controlling the stoichiometry of reactants, and ensuring the purity of the final product through purification techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(diiodo)[4-(iodomethyl)phenyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form silane derivatives with different oxidation states.
Oxidation Reactions: Oxidative conditions can lead to the formation of siloxane or silanol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents (e.g., acetone) are commonly used.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are utilized.
Major Products
The major products formed from these reactions include various silane derivatives, siloxanes, and silanols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chloro(diiodo)[4-(iodomethyl)phenyl]silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is utilized in the development of radiolabeled molecules for imaging and diagnostic purposes.
Industry: The compound is employed in the production of specialty polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of chloro(diiodo)[4-(iodomethyl)phenyl]silane involves its reactivity with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chloro and iodo groups are replaced by other nucleophiles. Additionally, its ability to form siloxane bonds makes it useful in the synthesis of siloxane-based materials. The molecular pathways involved in these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Chloro(diiodo)[4-(iodomethyl)phenyl]silane can be compared with other similar compounds, such as:
Phenyltrichlorosilane: Lacks the iodo groups and has different reactivity.
Diiodophenylsilane: Contains only iodo groups without the chloro group.
Chlorophenylsilane: Contains only the chloro group without the iodo groups.
The uniqueness of this compound lies in its combination of chloro and multiple iodo groups, which imparts distinct reactivity and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
370070-17-0 |
|---|---|
Molekularformel |
C7H6ClI3Si |
Molekulargewicht |
534.37 g/mol |
IUPAC-Name |
chloro-diiodo-[4-(iodomethyl)phenyl]silane |
InChI |
InChI=1S/C7H6ClI3Si/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4H,5H2 |
InChI-Schlüssel |
MDRGLRUZMZGMPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CI)[Si](Cl)(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate](/img/structure/B14241333.png)
![N-[4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14241342.png)

![Phenol, 3-[(6-quinolinylimino)methyl]-](/img/structure/B14241347.png)

![3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B14241368.png)

![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241383.png)
![4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14241389.png)


![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)
![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)

